molecular formula C24H21BrClN3 B11473314 5-(4-Bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

5-(4-Bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11473314
M. Wt: 466.8 g/mol
InChI Key: JENICYLXYXAHJE-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a complex heterocyclic compound It features a pyrazolo[1,5-a]quinazoline core, which is a fused bicyclic structure known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline typically involves multi-step reactions starting from readily available precursors. One common approach includes:

    Formation of the Pyrazolo[1,5-a]quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives under acidic or basic conditions.

    Introduction of Substituents: The bromine and chlorine substituents can be introduced via electrophilic aromatic substitution reactions using bromine and chlorine sources, respectively.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or reduced aromatic systems.

    Substitution: The bromine and chlorine substituents can be replaced through nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced aromatic systems.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes, receptors, or ion channels. The presence of halogen atoms and the pyrazolo[1,5-a]quinazoline core may facilitate binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydropyrazolo[1,5-a]quinazoline: Lacks the bromine and chlorine substituents but shares the core structure.

    Imidazo[1,2-a]pyridines: Another class of fused bicyclic heterocycles with similar biological activities.

    Tetrazolo[1,5-a]quinazolines: Similar core structure but with a tetrazole ring instead of a pyrazole.

Uniqueness

The unique combination of bromine, chlorine, and ethyl substituents in 5-(4-Bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline enhances its chemical reactivity and potential for diverse applications. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H21BrClN3

Molecular Weight

466.8 g/mol

IUPAC Name

5-(4-bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C24H21BrClN3/c1-2-15-3-12-22-20(13-15)23(17-4-8-18(25)9-5-17)28-24-21(14-27-29(22)24)16-6-10-19(26)11-7-16/h4-11,14-15H,2-3,12-13H2,1H3

InChI Key

JENICYLXYXAHJE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Br

Origin of Product

United States

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